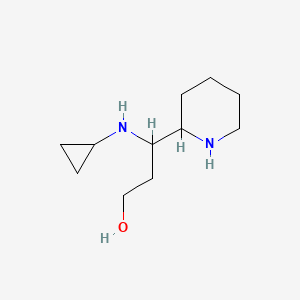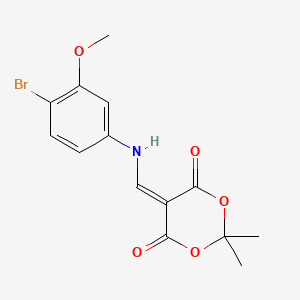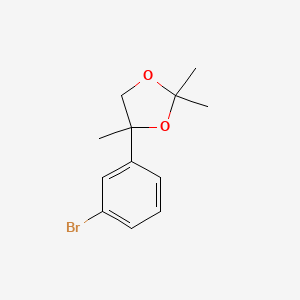
4-(3-Bromophenyl)-2,2,4-trimethyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromophenyl)-2,2,4-trimethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a bromophenyl group attached to a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-2,2,4-trimethyl-1,3-dioxolane typically involves the reaction of 3-bromobenzaldehyde with 2,2,4-trimethyl-1,3-dioxolane in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable process.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Bromophenyl)-2,2,4-trimethyl-1,3-dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea, and the reactions are typically carried out in polar solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include corresponding carbonyl compounds.
Reduction Reactions: Products include phenyl derivatives.
Aplicaciones Científicas De Investigación
4-(3-Bromophenyl)-2,2,4-trimethyl-1,3-dioxolane has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: The compound is studied for its effects on biological systems, including its potential as a neuroprotective agent.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromophenyl)-2,2,4-trimethyl-1,3-dioxolane involves its interaction with specific molecular targets in biological systems. The bromophenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The dioxolane ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Bromophenyl)-2,2,4-trimethyl-1,3-dioxolane: Similar structure but with the bromine atom in the para position.
4-(3-Chlorophenyl)-2,2,4-trimethyl-1,3-dioxolane: Similar structure but with a chlorine atom instead of bromine.
4-(3-Methylphenyl)-2,2,4-trimethyl-1,3-dioxolane: Similar structure but with a methyl group instead of bromine.
Uniqueness
4-(3-Bromophenyl)-2,2,4-trimethyl-1,3-dioxolane is unique due to the presence of the bromine atom in the meta position, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to different biological and chemical properties compared to its para and ortho counterparts.
Propiedades
Fórmula molecular |
C12H15BrO2 |
|---|---|
Peso molecular |
271.15 g/mol |
Nombre IUPAC |
4-(3-bromophenyl)-2,2,4-trimethyl-1,3-dioxolane |
InChI |
InChI=1S/C12H15BrO2/c1-11(2)14-8-12(3,15-11)9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3 |
Clave InChI |
SFYOWXZXPNPCEP-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(O1)(C)C2=CC(=CC=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


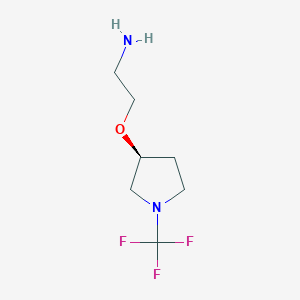
![Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13969317.png)
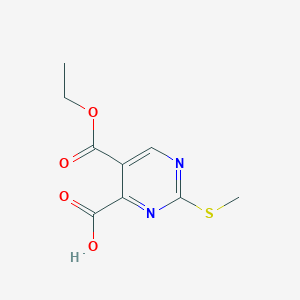

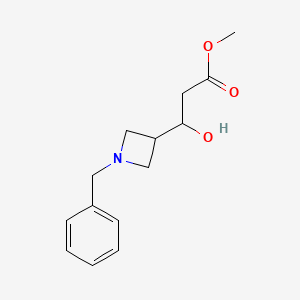
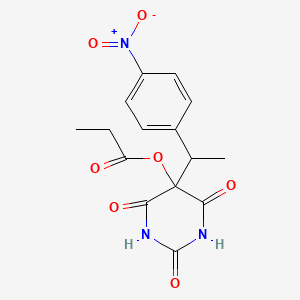

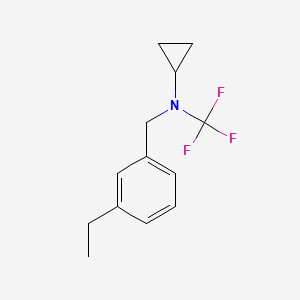

![(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B13969359.png)

